Methyl 2-amino-2-(4-chlorophenyl)propanoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

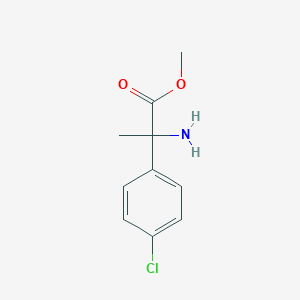

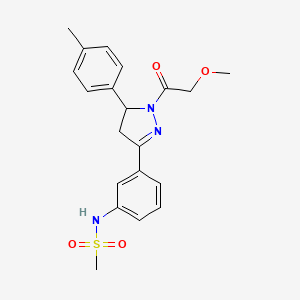

“Methyl 2-amino-2-(4-chlorophenyl)propanoate” is a chemical compound with the molecular formula C10H12ClNO2 . It is a unique chemical provided to early discovery researchers .

Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the SMILES stringClC1=CC=C(CC(C(OC)=O)N)C=C1 . This indicates that the molecule contains a chlorophenyl group attached to a propanoate group via a carbon atom, which is also connected to an amino group and a methyl ester group. Physical and Chemical Properties Analysis

“this compound” is a solid compound . Its molecular weight is 213.66 . More detailed physical and chemical properties, such as melting point, boiling point, and solubility, are not available in the current resources.Scientific Research Applications

Herbicidal Applications

Methyl 2-amino-2-(4-chlorophenyl)propanoate, through its derivative methyl 2-[4-(2,4-dichlorophenoxy)phenoxy]propanoate (dichlofop-methyl), has been identified as a selective herbicide for wild oat control in wheat. This compound functions as a strong auxin antagonist and, alongside its metabolite dichlofop, inhibits root growth in susceptible plants through different modes of action (Shimabukuro, Nord, Hoerauf, & Shimabukuro, 1978).

Molecular Docking and Biological Activity

A study on the molecular docking, vibrational, structural, electronic, and optical properties of butanoic acid derivatives, including those related to this compound, revealed potential inhibitory effects on Placenta Growth Factor (PIGF-1), suggesting pharmacological importance. These compounds exhibit significant biological activities, indicating their utility in further pharmacological research (Vanasundari, Balachandran, Kavimani, & Narayana, 2018).

Anticonvulsant Activity

Research into enaminones, specifically methyl 4-[(p-chlorophenyl)amino]-6-methyl-2-oxocyclohex-3-en-1-oate, showcased potent anticonvulsant activities. This highlights the therapeutic potential of this compound derivatives in developing new antiepileptic drugs (Scott, Edafiogho, Richardson, Farrar, Moore, Tietz, Hinko, Chang, El-Assadi, & Nicholson, 1993).

Corrosion Inhibition

A Schiff base derived from L-Tryptophan and this compound showed promising results as a corrosion inhibitor for stainless steel in acidic environments. This indicates potential applications in protecting metal surfaces against corrosion (Vikneshvaran & Velmathi, 2017).

Safety and Hazards

The compound is classified as Acute Tox. 4 Oral - Eye Irrit. 2 according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . This indicates that it may be harmful if swallowed and causes serious eye irritation. Proper safety measures should be taken while handling this compound.

Properties

IUPAC Name |

methyl 2-amino-2-(4-chlorophenyl)propanoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12ClNO2/c1-10(12,9(13)14-2)7-3-5-8(11)6-4-7/h3-6H,12H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNNSBLUMVGCJPV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=C(C=C1)Cl)(C(=O)OC)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.66 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(3-Bromophenyl)methyl]-N-(oxan-4-YL)but-2-ynamide](/img/structure/B2432896.png)

![1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-(benzofuran-2-yl)-2-(dimethylamino)ethyl)urea](/img/structure/B2432906.png)

![3-(3-methoxyphenyl)-1-(3-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2432910.png)

![2-(5-chlorothiophene-2-carboxamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B2432911.png)

![N-(3,4-dichlorophenyl)-2-[(6-methyl-2-oxo-1H-pyrimidin-4-yl)sulfanyl]acetamide](/img/structure/B2432912.png)